

# Mitapivat's Dual Metabolic Action: A Comparative Analysis of Pyruvate Kinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Mitapivat hemisulfate |           |  |  |  |  |
| Cat. No.:            | B12760342             | Get Quote |  |  |  |  |

A deep dive into the validation of mitapivat's dual effect on ATP and 2,3-DPG, with a comparative look at other pyruvate kinase activators and standard therapies for pyruvate kinase deficiency.

#### Introduction

Mitapivat (brand name Pyrukynd®) is a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase (PK) deficiency, a rare genetic disorder characterized by chronic hemolysis.[1] [3] The therapeutic efficacy of mitapivat stems from its unique dual mechanism of action: concurrently increasing adenosine triphosphate (ATP) and decreasing 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs).[4] This guide provides a comprehensive comparison of mitapivat with other PK activators in development and standard treatments for PK deficiency, supported by experimental data and detailed methodologies.

# The Pathophysiology of Pyruvate Kinase Deficiency: A Tale of Energy Deprivation

Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible for the final step of glycolysis which generates ATP.[5] In individuals with PK deficiency, mutations in the PKLR gene lead to a dysfunctional PK enzyme, impairing ATP production in RBCs.[6] This energy deficit compromises the integrity of the RBC membrane, leading to premature destruction



(hemolysis) and chronic anemia.[5] A compensatory mechanism in PK deficiency is the accumulation of the upstream metabolite 2,3-DPG.[5] While elevated 2,3-DPG facilitates oxygen release to the tissues, it also contributes to the pathophysiology of certain hemoglobinopathies like sickle cell disease by promoting hemoglobin S polymerization.[7]

## Mitapivat's Mechanism of Action: Restoring Metabolic Balance

Mitapivat allosterically binds to and activates the mutated PK enzyme, enhancing its activity and stabilizing its structure.[2][8] This targeted action directly addresses the underlying metabolic defect in PK deficiency, leading to a dual therapeutic effect:

- Increased ATP Production: By reactivating the final step of glycolysis, mitapivat boosts ATP synthesis.[2] Adequate ATP levels are crucial for maintaining RBC membrane integrity, ion gradients, and overall cell survival, thereby reducing hemolysis.
- Decreased 2,3-DPG Levels: The enhanced glycolytic flux downstream of the PK enzyme leads to a reduction in the accumulation of 2,3-DPG.[1] This can be particularly beneficial in conditions like sickle cell disease, where lower 2,3-DPG levels increase hemoglobin's affinity for oxygen and reduce the propensity for sickling.[7]





Click to download full resolution via product page

Figure 1: Mitapivat's mechanism of action in PK deficiency.

# **Comparative Analysis of Pyruvate Kinase Activators**



Mitapivat is the first and currently the only approved PK activator. However, other molecules with a similar mechanism of action are in clinical development, including etavopivat and tebapivat (formerly AG-946). The following table summarizes the available clinical trial data on their effects on ATP and 2,3-DPG levels.

| Drug                  | Disease                          | Trial<br>Phase            | Dosage                                  | Change<br>in ATP                                        | Change<br>in 2,3-<br>DPG                                | Referenc<br>e |
|-----------------------|----------------------------------|---------------------------|-----------------------------------------|---------------------------------------------------------|---------------------------------------------------------|---------------|
| Mitapivat             | Sickle Cell<br>Disease           | Phase 1                   | 2 mg and 5<br>mg                        | 46.3% and<br>67.8%<br>increase,<br>respectivel<br>y     | 20.91%<br>and<br>29.44%<br>reduction,<br>respectivel    | [7]           |
| Mitapivat             | Pyruvate<br>Kinase<br>Deficiency | Phase 3<br>(ACTIVATE<br>) | 5mg,<br>20mg, or<br>50mg twice<br>daily | Statistically<br>significant<br>increase<br>vs. placebo | Statistically<br>significant<br>decrease<br>vs. placebo | [3]           |
| Etavopivat            | Sickle Cell<br>Disease           | Phase 2<br>(HIBISCUS      | 200 mg<br>and 400<br>mg                 | Statistically<br>significant<br>increase<br>vs. placebo | Statistically<br>significant<br>decrease<br>vs. placebo | [9]           |
| Tebapivat<br>(AG-946) | Healthy<br>Volunteers            | Phase 1                   | 1, 2, 5, 10,<br>and 20 mg<br>once daily | Dose-<br>dependent<br>increases                         | Dose-<br>dependent<br>decreases                         | [10]          |

# Comparison with Standard Treatments for Pyruvate Kinase Deficiency

Standard treatments for PK deficiency are primarily supportive and do not address the underlying metabolic defect.[11]



| Treatment             | Mechanism of<br>Action                                         | Effect on ATP                                              | Effect on 2,3-<br>DPG                                                  | Limitations                                                                          |
|-----------------------|----------------------------------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Blood<br>Transfusions | Temporarily increases the number of healthy RBCs.              | Does not directly affect the patient's own RBC metabolism. | Does not directly<br>affect the<br>patient's own<br>RBC<br>metabolism. | Iron overload,<br>alloimmunization,<br>transfusion<br>reactions.                     |
| Splenectomy           | Removes the primary site of RBC destruction.                   | Does not correct<br>the intrinsic ATP<br>defect in RBCs.   | Does not correct<br>the intrinsic 2,3-<br>DPG elevation.               | Increased risk of infections and thrombosis.                                         |
| Gene Therapy          | Aims to introduce<br>a functional copy<br>of the PKLR<br>gene. | Potentially<br>restores normal<br>ATP production.          | Potentially<br>normalizes 2,3-<br>DPG levels.                          | Still in clinical trials, long-term safety and efficacy are under investigation.[11] |

### **Experimental Protocols**

Measurement of ATP and 2,3-DPG in Red Blood Cells

Accurate quantification of intracellular ATP and 2,3-DPG is crucial for evaluating the efficacy of PK activators. While specific protocols may vary between clinical trials, the general principles involve the following steps:

- Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Red blood cells are then isolated by centrifugation and washed to remove plasma and other blood components.
- Metabolite Extraction: The washed RBCs are lysed to release their intracellular contents.
   This is typically achieved by adding a perchloric acid solution, which also serves to precipitate proteins.
- Quantification:







- ATP: ATP levels are commonly measured using a luciferin-luciferase-based bioluminescence assay. The light produced in the reaction is proportional to the amount of ATP present.
- 2,3-DPG: 2,3-DPG is typically quantified using an enzyme-coupled spectrophotometric assay. The change in absorbance at a specific wavelength is proportional to the concentration of 2,3-DPG.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>31</sup>P NMR spectroscopy is a non-invasive technique that can be used to measure ATP and 2,3-DPG levels in intact RBCs.
   [12]





Click to download full resolution via product page

**Figure 2:** General workflow for ATP and 2,3-DPG measurement.

#### Conclusion

Mitapivat represents a significant advancement in the treatment of pyruvate kinase deficiency by directly targeting the underlying metabolic defect. Its dual action of increasing ATP and



decreasing 2,3-DPG levels offers a comprehensive approach to managing the pathophysiology of the disease. Emerging data on other pyruvate kinase activators, such as etavopivat and tebapivat, suggest a promising future for this class of drugs in treating not only PK deficiency but also other hemolytic anemias like sickle cell disease and thalassemia.[13][14] The continued development and comparative evaluation of these agents will be crucial in expanding the therapeutic landscape for patients with these debilitating red blood cell disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mitapivat Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase deficiency Wikipedia [en.wikipedia.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Safety and efficacy of mitapivat in sickle cell disease (RISE UP): results from the phase 2
  portion of a global, double-blind, randomised, placebo-controlled trial PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 9. Pyruvate Kinase Deficiency | Nemours KidsHealth [kidshealth.org]
- 10. Assessing red blood cell product quality with 2,3-DPG, ATP and p50 assays: A BEST Collaborative study. | Semantic Scholar [semanticscholar.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Measurement of adenosine triphosphate and 2,3-diphosphoglycerate in stored blood with 31P nuclear magnetic resonance spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]



- 14. Pyruvate kinase activators: targeting red cell metabolism in sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitapivat's Dual Metabolic Action: A Comparative Analysis of Pyruvate Kinase Activators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12760342#validating-mitapivat-s-dual-effect-on-atp-and-2-3-dpg]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com